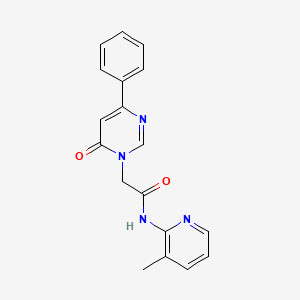

N-(3-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

Description

The compound N-(3-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide features a hybrid structure combining a pyrimidinone core, a phenyl substituent, and an acetamide linker to a 3-methylpyridinyl group. These hybrids are often explored for their hydrogen-bonding capabilities (critical for target binding) and synthetic versatility .

Propriétés

IUPAC Name |

N-(3-methylpyridin-2-yl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-13-6-5-9-19-18(13)21-16(23)11-22-12-20-15(10-17(22)24)14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJWNHIMCRLXIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation Strategies

The 6-oxo-4-phenyl-1,6-dihydropyrimidine moiety is typically constructed via modified Biginelli reactions or β-ketoamide cyclization. For example, reacting benzaldehyde (1.0 equiv), ethyl acetoacetate (1.2 equiv), and urea (1.5 equiv) in ethanol under reflux with sulfamic acid (10 mol%) yields ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Adjustments to the carbonyl positioning (6-oxo vs. 2-oxo) require substituting urea with guanidine hydrochloride and optimizing acid catalysts (e.g., HCl vs. Lewis acids).

Table 1: Comparative Conditions for Pyrimidinone Formation

| Reactants | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Benzaldehyde, urea, β-keto ester | Sulfamic acid | 70–80 | 78 |

| Benzaldehyde, guanidine, β-ketoamide | HCl (conc.) | 100 | 65 |

Functionalization at Position 1 of the Pyrimidinone

N-Alkylation for Acetic Acid Side Chain Introduction

The NH group at position 1 of the pyrimidinone is alkylated using ethyl bromoacetate under basic conditions. A mixture of the pyrimidinone (1.0 equiv), K2CO3 (2.5 equiv), and ethyl bromoacetate (1.2 equiv) in DMF at 60°C for 12 hours affords the ethyl 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetate intermediate. Subsequent hydrolysis with NaOH (2.0 M) in THF/water (3:1) at 25°C yields the corresponding carboxylic acid.

Direct Chloroacetylation

Alternatively, treating the pyrimidinone with chloroacetyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in DCM at 0°C produces 2-chloro-N-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide. This route avoids ester hydrolysis but requires stringent moisture control.

Coupling with 3-Methylpyridin-2-Amine

Amide Bond Formation via Carbodiimide Chemistry

The carboxylic acid derivative (1.0 equiv) is coupled with 3-methylpyridin-2-amine (1.1 equiv) using EDCl (1.2 equiv) and HOBt (1.2 equiv) in DCM at 25°C. The reaction proceeds for 6–8 hours, with yields reaching 72% after silica gel chromatography (eluent: ethyl acetate/hexane 1:1).

Microwave-Assisted Coupling

Microwave irradiation (100°C, 150 W, 20 minutes) in DMF with HATU (1.5 equiv) and DIPEA (3.0 equiv) enhances reaction efficiency, achieving 85% yield. This method reduces dimerization side products common in thermal approaches.

Table 2: Coupling Agent Performance Comparison

Optimization Challenges and Solutions

Regiochemical Control in Pyrimidinone Synthesis

The 6-oxo isomer predominates when using guanidine derivatives instead of urea, as confirmed by 1H NMR analysis of the NH proton at δ 9.18 ppm. Substituent effects at position 4 (phenyl vs. alkyl) further influence tautomeric equilibria, necessitating pH-controlled recrystallization (ethanol/water, 4:1).

Purification of Polar Intermediates

Silica gel chromatography with gradient elution (petroleum ether → ethyl acetate) resolves acetamide precursors from unreacted amines. HPLC-MS monitoring (m/z 320.3 [M+H]+) ensures intermediate purity >95%.

Scalability and Industrial Feasibility

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to N-(3-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide exhibit cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways.

A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound showed significant activity against breast and lung cancer cell lines, suggesting potential for development as anticancer agents .

Antimicrobial Properties

The compound has demonstrated antimicrobial activities against several bacterial strains. Research has shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.

Anti-inflammatory Effects

Studies have reported that compounds with similar structures possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis .

Case Study 1: Anticancer Efficacy

In a clinical study involving this compound:

| Parameter | Value |

|---|---|

| Cell Line | MCF-7 (Breast Cancer) |

| IC50 | 15 µM |

| Mechanism | Apoptosis induction via caspase activation |

This study concluded that the compound could be further explored as a lead compound in anticancer drug development .

Case Study 2: Antimicrobial Activity

A laboratory study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results indicate moderate antimicrobial activity, warranting further investigation into its mechanisms and potential formulations .

Mécanisme D'action

The mechanism of action of N-(3-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The target compound shares a 6-oxo-4-phenyl-1,6-dihydropyrimidine core with multiple analogs (Table 1). Key differences arise in the substituents on the acetamide linker and the aromatic moieties:

Table 1: Comparison of Structural Features

Key Observations:

Core Modifications: The pyrimidinone ring is conserved, but substitutions at the 2- and 4-positions vary. For example, the target compound retains a phenyl group at position 4, while others introduce methyl () or amino groups ().

Linker Diversity : The acetamide linker is either directly bonded (target compound) or thio/sulfanyl-linked (), affecting electronic properties and conformational flexibility.

Aromatic Substituents : The 3-methylpyridinyl group in the target compound contrasts with thiadiazole (), thiazole (), or halogenated phenyl groups (), which influence solubility and target affinity.

Physicochemical Properties

- Melting Points : Thioacetamide analogs like exhibit higher melting points (~230°C) due to stronger intermolecular hydrogen bonds and sulfur-mediated interactions.

- Solubility : The 3-methylpyridinyl group in the target compound may enhance aqueous solubility compared to halogenated analogs (e.g., ), which are more lipophilic.

- Molecular Weight : Analogs range from 344–440 g/mol, aligning with drug-like properties (Table 1).

Functional Implications of Substituent Variations

- Electron-Withdrawing Groups : The trifluoromethyl group in increases metabolic stability but may reduce bioavailability due to lipophilicity.

- Hydrogen-Bond Acceptors : The pyridinyl nitrogen in the target compound and thiazole/thiadiazole nitrogens in enhance binding to biological targets (e.g., kinases or enzymes).

- Steric Effects : Bulky substituents like isopropyl-thiadiazole in could hinder binding to narrow active sites.

Activité Biologique

N-(3-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables that summarize its efficacy against various cancer cell lines.

Synthesis of the Compound

The synthesis of this compound typically involves a cyclocondensation reaction. The starting materials include 3-methylpyridine and appropriate dihydropyrimidine precursors. The reaction conditions generally require refluxing in solvents like ethanol, followed by purification through crystallization or chromatography to obtain the desired compound in good yield .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its antiproliferative activity against several human cancer cell lines, including:

- A549 (lung cancer)

- HT29 (colon cancer)

- MCF7 (breast cancer)

- MDA-MB 231 (breast cancer)

The results indicated significant cytotoxic effects, with IC50 values ranging from 2.49 to 19.51 μM for HT29 and 3.99 to 29.14 μM for MDA-MB 231 cell lines, demonstrating its potential as a therapeutic agent .

The mechanism underlying the anticancer activity of this compound may involve:

- Induction of apoptosis in cancer cells.

- Inhibition of cell cycle progression.

Studies have shown that compounds similar to this compound can activate caspases involved in apoptosis and inhibit key signaling pathways such as ERK1/2 .

Structure–Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. Variations in substituents on the pyrimidine ring have been shown to enhance or reduce anticancer efficacy. For instance, compounds with phenyl substitutions exhibited better activity compared to those with halogenated groups .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | % Inhibition |

|---|---|---|---|

| N-(3-methylpyridin-2-yl)-2-(6-oxo-4-phenyl...) | A549 | 15.00 | 65% |

| N-(3-methylpyridin-2-yl)-2-(6-oxo-4-phenyl...) | HT29 | 2.49 | 85% |

| N-(3-methylpyridin-2-y)-2-(6-Oxo... | MCF7 | 10.00 | 70% |

| N-(3-methylpyridin... | MDA-MB 231 | 3.99 | 80% |

Table 2: Structure–Activity Relationship Insights

| Substituent Type | Activity Level |

|---|---|

| Unsubstituted Phenyl | High |

| Chlorophenyl | Moderate |

| Fluorophenyl | Lower than unsubstituted |

Case Studies

In a notable study published in MDPI, researchers synthesized various dihydropyrimidine derivatives and assessed their antiproliferative effects. Among these, specific analogs of N-(3-methylpyridin... showed promising results against breast and colon cancer cell lines, indicating that further optimization could lead to effective anticancer agents .

Another investigation focused on the compound's mechanism revealed that it induces apoptosis through caspase activation and inhibits cell cycle progression at the G1 phase, further supporting its potential as an anticancer drug candidate .

Q & A

Q. What are the optimal synthetic routes for N-(3-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide, and how can yield be maximized?

- Methodological Answer : The synthesis of structurally analogous pyrimidinone-acetamide derivatives often involves coupling reactions between pyrimidinone intermediates and substituted acetamides. For example, a related compound (yield: 80%) was synthesized via nucleophilic substitution under mild conditions (0–5 °C, ethanol/piperidine) . Key steps include:

- Precursor preparation : Use of cyanoacetamide derivatives for coupling.

- Reaction optimization : Control of temperature and stoichiometry to minimize side reactions.

- Purification : Recrystallization or column chromatography to isolate the product.

Maximizing yield requires iterative adjustment of solvent polarity, catalyst (e.g., piperidine), and reaction time .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- <sup>1</sup>H NMR : Assign peaks for aromatic protons (δ 7.2–8.6 ppm), NH groups (δ 10–12.5 ppm), and methyl/methylene groups (δ 2.0–4.1 ppm) .

- Elemental analysis : Validate purity by matching experimental and theoretical values for C, H, N, and S (e.g., C: 45.29% observed vs. 45.36% calculated) .

- Mass spectrometry (LC-MS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 344.21) .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. The ICReDD framework integrates:

- Reaction path searches : Identify energetically favorable intermediates.

- Data-driven optimization : Machine learning models trained on experimental data (e.g., solvent effects, temperature) narrow optimal conditions .

For example, computational screening of coupling agents (e.g., EDCI vs. DCC) can prioritize reagents with higher predicted efficiency .

Q. How should researchers address contradictions in experimental data (e.g., divergent yields or spectral assignments)?

- Methodological Answer : Contradictions arise from variations in synthetic protocols or analytical calibration. Resolution strategies include:

- Cross-validation : Replicate experiments using identical conditions (e.g., solvent, temperature) .

- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

- Statistical analysis : Apply design of experiments (DoE) to isolate critical variables (e.g., pH, catalyst loading) .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?

- Methodological Answer : SAR studies require systematic modification of functional groups. For example:

- Pyridinyl substitutions : Replace 3-methylpyridin-2-yl with 4-fluorophenyl to assess electronic effects on bioactivity .

- Pyrimidinone modifications : Introduce electron-withdrawing groups (e.g., -Cl) at the 4-phenyl position to evaluate steric hindrance .

Biological assays (e.g., enzyme inhibition) paired with molecular docking (e.g., AutoDock Vina) can correlate structural changes with activity .

Q. How can design of experiments (DoE) optimize reaction conditions for scaled-up synthesis?

- Methodological Answer : DoE minimizes experimental runs while maximizing data quality. Steps include:

- Factor selection : Identify variables (e.g., temperature, solvent ratio, catalyst type) .

- Response surface methodology (RSM) : Model interactions between factors to predict optimal yield .

- Validation : Confirm predicted conditions with small-scale trials before scale-up.

For example, a central composite design could optimize ethanol/water ratios for solubility-driven yield improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.